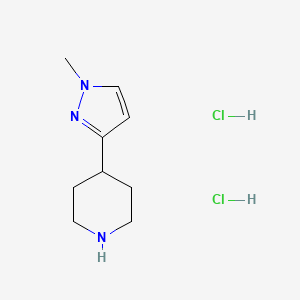

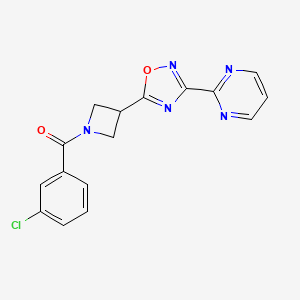

![molecular formula C14H17F3N2O4 B2472218 Methyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate;2,2,2-trifluoroacetic acid CAS No. 2375261-85-9](/img/structure/B2472218.png)

Methyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate;2,2,2-trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of related compounds often involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, the synthesis of “1,4-disubstituted pyrrolo[1,2 a] pyrazine” analogs from α-substituted pyrroloacetonitriles involves the reaction of α-pyrroloacetonitriles with methyl chlorooxoacetate under a Friedel–Crafts acylation, then the reduction of the CN by Pd-catalyzed hydrogenation, and finally, aromatization occurred with DDQ .Molecular Structure Analysis

Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities . The structures of all the products were characterized thoroughly by NMR, IR, HRMS together with X-ray crystallographic analysis .Chemical Reactions Analysis

The 1,3-dipolar cycloaddition reaction is recognized as one of the most effective and powerful methods to synthesize spirooxindoles . Azomethine ylides, which are generated in situ by dicarbonyl compounds and amino acids, have also been used for constructing complex spirocyclic molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are often determined by techniques such as NMR, IR, and HRMS .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Pyrrolopyrazine derivatives, which include the compound , have been shown to exhibit antimicrobial activity . This suggests that “EN300-7439081” could potentially be used in the development of new antimicrobial agents.

Anti-inflammatory Activity

These compounds have also demonstrated anti-inflammatory properties . Therefore, “EN300-7439081” could be explored for its potential use in treating inflammatory conditions.

Antiviral Activity

The antiviral activity of pyrrolopyrazine derivatives has been reported . This indicates that “EN300-7439081” could be investigated for its potential application in antiviral therapies.

Antifungal Activity

Pyrrolopyrazine derivatives have shown antifungal activity . This suggests a possible application of “EN300-7439081” in the development of antifungal treatments.

Antioxidant Activity

These compounds have exhibited antioxidant properties . This implies that “EN300-7439081” could be used in the development of antioxidant therapies.

Antitumor Activity

Pyrrolopyrazine derivatives have demonstrated antitumor activity . This suggests that “EN300-7439081” could potentially be used in cancer treatments.

Kinase Inhibitory Activity

Some pyrrolopyrazine derivatives have shown activity on kinase inhibition . This indicates that “EN300-7439081” could be investigated for its potential use in kinase-related therapies.

Drug Discovery Research

The structure of pyrrolopyrazine is considered an attractive scaffold for drug discovery research . This suggests that “EN300-7439081” could be used as a starting point for the development of new drugs.

Zukünftige Richtungen

Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Wirkmechanismus

Target of Action

Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

Pyrrolopyrazine derivatives, which share a similar structure with EN300-7439081, have exhibited various biological activities. Some derivatives have shown more antibacterial, antifungal, and antiviral activities, while others have shown more activity on kinase inhibition .

Biochemical Pathways

The broad range of biological activities associated with pyrrolopyrazine derivatives suggests that multiple pathways could be affected, leading to diverse downstream effects .

Result of Action

Given the diverse biological activities associated with pyrrolopyrazine derivatives, it is likely that the compound could have multiple effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

methyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.C2HF3O2/c1-16-11(15)9-3-4-10-12(5-2-6-12)13-7-8-14(9)10;3-2(4,5)1(6)7/h3-4,13H,2,5-8H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBPLUGAKRFJDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C2N1CCNC23CCC3.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate;2,2,2-trifluoroacetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

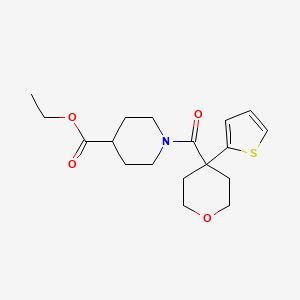

![Tert-butyl 5-oxo-3a-phenyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2472136.png)

![2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioic acid](/img/structure/B2472142.png)

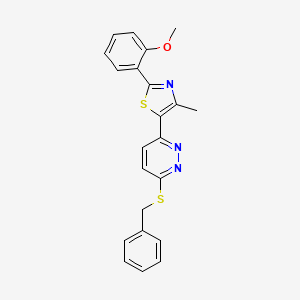

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2472143.png)

![3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2472145.png)

![1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2472148.png)

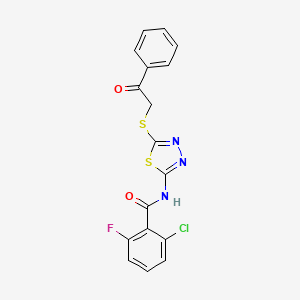

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2472150.png)